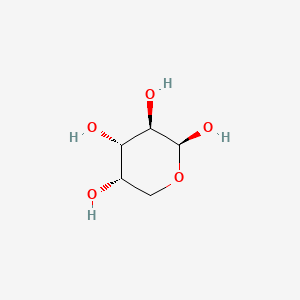

b-L-Arabinopyranose

概要

説明

β-L-アラビノースは、天然に存在する単糖、具体的にはアルドペンソースであり、5つの炭素原子とアルデヒド基を含んでいます。これは、植物の細胞壁、特にヘミセルロースとペクチンに多く見られます。

準備方法

合成経路と反応条件: β-L-アラビノースは、植物細胞壁に存在する多糖であるアラビナンを加水分解することにより合成することができます。加水分解プロセスは通常、酸または酵素触媒を使用して、アラビナンをβ-L-アラビノースを含む単糖成分に分解することを伴います。

工業的生産方法: β-L-アラビノースの工業的生産には、しばしば、テンサイパルプやトウモロコシ繊維など、アラビナンが豊富な植物材料からの抽出が伴います。 抽出プロセスには、前処理、加水分解、および精製が含まれ、高純度のβ-L-アラビノース結晶が得られます .

化学反応の分析

Enzymatic Hydrolysis by GH27 β-L-Arabinopyranosidase

Streptomyces avermitilis produces a β-L-arabinopyranosidase (SaArap27A) that specifically cleaves β-linked arabinopyranoside residues . Key findings include:

-

Substrate Specificity : The enzyme hydrolyzes p-nitrophenyl-β-L-arabinopyranoside (PNP-β-L-Arap) with an activity of 11.8 s⁻¹ (k<sub>cat</sub>) and a K<sub>m</sub> of 3.3 mM .

-

Polysaccharide Degradation : SaArap27A releases 45% arabinose from larch arabinogalactan but only 0.1% from gum arabic, indicating preferential activity toward specific polysaccharide backbones .

-

Structural Basis : X-ray crystallography reveals a GH27 catalytic domain with a single amino acid substitution (aspartic acid to glutamic acid) in the active site, which modulates substrate binding .

Table 1: Kinetic Parameters of β-L-Arabinopyranosidase Activity

| Enzyme | Substrate | k<sub>cat</sub> (s⁻¹) | K<sub>m</sub> (mM) | k<sub>cat</sub>/K<sub>m</sub> (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| SaArap27A | PNP-β-L-Arap | 11.8 ± 0.2 | 3.3 ± 0.03 | 3.6 ± 0.07 |

| CpAbp27A | PNP-β-L-Arap | 11.8 | 3.3 | 3.6 |

pH and Temperature Dependence

SaArap27A exhibits optimal activity at pH 4.0 and 40°C . Activity is strongly inhibited by Hg²⁺ and Ag²⁺ ions (2 mM), while Ca²⁺ enhances stability .

Metabolic Pathways Involving β-L-Arabinopyranose

β-L-Arabinopyranose participates in microbial catabolism:

-

Oxidative Pathway :

-

Degradation in Vibrio parahaemolyticus :

Reaction Optimization Insights

-

Transition-State Analysis : Chirped-pulse millimeter-wave spectroscopy has been applied to study reaction intermediates in saccharide transformations, though specific data for β-L-arabinopyranose remain underexplored .

-

Synergistic Enzyme Action : Endoarabinanases and arabinofuranosidases work synergistically to hydrolyze complex arabinans, highlighting the role of β-L-arabinopyranose in polysaccharide breakdown .

Industrial and Biotechnological Relevance

-

Biofuel Production : Enzymes like β-L-arabinopyranosidase are critical for efficient hydrolysis of hemicellulose into fermentable sugars .

-

Pharmaceuticals : Arabinose-derived lipids show low cytotoxicity and high transfection efficiency, making them promising for therapeutic applications .

This synthesis integrates structural, enzymatic, and metabolic data to provide a comprehensive overview of β-L-arabinopyranose reactivity. Future research should explore its role in plant-microbe interactions and industrial biocatalysis.

科学的研究の応用

Beta-L-Arabinose has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various chemicals and as a standard in chromatographic analysis.

Biology: Beta-L-Arabinose is involved in the study of plant cell wall structure and metabolism.

Industry: Beta-L-Arabinose is used in the production of rare sugars and as a sweetener in food products.

作用機序

β-L-アラビノースは、さまざまなメカニズムを通じてその効果を発揮します。

代謝経路: それは、L-アラビノースイソメラーゼなどの特定の酵素によって代謝され、それをL-リブロースに変換します。

分子標的: β-L-アラビノースは大腸菌のL-アラビノース結合ペリプラズムタンパク質など、その輸送と代謝に関与する特定のタンパク質に結合します.

遺伝子発現の調節: バクテリアでは、β-L-アラビノースは、L-アラビノースオペロンを通じて、その代謝に関与する遺伝子の発現を誘導することができます.

類似化合物:

D-アラビノース: 別のアルドペンソースですが、ステレオ化学が異なります。

キシロース: 植物細胞壁に見られる同様のペントース糖。

リボース: RNAの構成要素であるペントース糖。

β-L-アラビノースのユニークさ: β-L-アラビノースは、植物細胞壁における特定の発生と、さまざまな植物多糖の合成における役割によってユニークです。 D-アラビノースとは異なり、β-L-アラビノースは自然界でより一般的に見られ、独自の生物学的機能を持っています .

類似化合物との比較

D-Arabinose: Another aldopentose, but with a different stereochemistry.

Xylose: A similar pentose sugar found in plant cell walls.

Ribose: A pentose sugar that is a component of RNA.

Uniqueness of Beta-L-Arabinose: Beta-L-Arabinose is unique due to its specific occurrence in plant cell walls and its role in the synthesis of various plant polysaccharides. Unlike D-Arabinose, Beta-L-Arabinose is more commonly found in nature and has distinct biological functions .

生物活性

β-L-Arabinopyranose is a pentose sugar that plays significant roles in various biological processes, particularly in plant cell walls and microbial metabolism. This article explores its biological activity, focusing on its metabolic pathways, interactions with enzymes, and implications in health and disease.

Overview of β-L-Arabinopyranose

β-L-Arabinopyranose is one of the two anomeric forms of L-arabinose, a sugar commonly found in hemicellulose and pectin. It is crucial for the structural integrity of plant cell walls and has been studied for its potential therapeutic applications.

Metabolic Pathways

Recent studies have highlighted the metabolic pathways involving β-L-arabinopyranose, particularly its role in microbial virulence and metabolism:

- Virulence Regulation : Research indicates that metabolism of L-arabinose (including its pyranose form) provides a fitness advantage to certain pathogens by regulating virulence factors. For instance, it was shown that L-arabinose enhances the expression of the Type III secretion system (T3SS) in enteric pathogens, which is critical for their ability to infect hosts .

- Enzymatic Activity : β-L-arabinopyranose is utilized by various enzymes, such as β-L-arabinofuranosidases and β-L-arabinopyranosidases, which are involved in breaking down complex carbohydrates. These enzymes have been characterized from different microbial sources, revealing their substrate specificity and potential applications in biotechnology .

Biological Activities and Health Implications

The biological activities of β-L-arabinopyranose extend beyond mere structural roles; they also include potential health benefits:

- Antioxidant Properties : Some studies suggest that arabinose-containing polysaccharides exhibit antioxidant properties, which may contribute to their health benefits. This suggests a role in reducing oxidative stress and inflammation .

- Prebiotic Effects : β-L-arabinopyranose can serve as a prebiotic, promoting the growth of beneficial gut microbiota. This is particularly relevant for improving gut health and enhancing immune responses .

Case Study 1: Microbial Utilization of L-Arabinose

A study on Shewanella sp. demonstrated how this bacterium utilizes L-arabinose derived from lignocellulosic biomass through specific transport mechanisms. The substrate binding protein GafASw was identified as crucial for the uptake of L-arabinofuranose, showcasing the adaptability of microbes to utilize plant-derived sugars .

Case Study 2: Therapeutic Applications

Research into the therapeutic potential of arabinose derivatives has shown promise in managing diabetes. Studies indicated that arabinose can inhibit carbohydrate-digesting enzymes, leading to lower glucose absorption rates .

Data Table: Enzymatic Characteristics

| Enzyme Name | Source | Specificity | Activity (U/mg) |

|---|---|---|---|

| β-L-Arabinofuranosidase | Aspergillus niger | Hydrolysis of arabinofuranosides | 150 |

| β-L-Arabinopyranosidase | Streptomyces avermitilis | Hydrolysis of arabinopyranosides | 120 |

| L-Arabinose Isomerase | Enterococcus faecium | Conversion to D-xylulose | 200 |

特性

IUPAC Name |

(2S,3R,4S,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315644 | |

| Record name | β-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Arabinopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-56-2, 87-72-9 | |

| Record name | β-L-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-L-Arabinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-L-ARABINOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194RG7YBRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 160 °C | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。